4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and agrochemical research. This compound features a pyrazole ring substituted with a trifluoromethyl group, enhancing its biological activity and stability. It is classified as an aromatic amine and falls under the category of trifluoromethylated heterocycles, which are known for their diverse applications in pharmaceuticals and crop protection.
The synthesis of 4-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride can be achieved through various methods, including:
The synthesis typically involves several steps, including:
The molecular structure of 4-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride can be represented as follows:
The compound features:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses are commonly employed to confirm the structure and purity of synthesized compounds. Characteristic shifts in NMR spectra help identify the presence of specific functional groups and confirm molecular identity .
4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions:
Reactions typically involve:
The mechanism by which 4-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better penetration into biological membranes.
Studies have shown that compounds featuring trifluoromethyl groups often exhibit enhanced potency due to increased binding affinity to target proteins, making them valuable in drug design .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may be conducted to assess stability under varying conditions .
4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride has several scientific applications:
The integration of trifluoromethyl (CF₃) groups into pyrazole scaffolds represents a transformative strategy in medicinal chemistry, driven by the need to enhance drug-like properties. Pyrazole-based drugs gained initial prominence with non-CF₃-containing agents like antipyrine (analgesic, 1883) and phenylbutazone (anti-inflammatory, 1949). The strategic incorporation of CF₃ groups began accelerating after 2000, culminating in a surge of FDA approvals post-2016. Over 33 pyrazole-containing drugs now span therapeutic areas from oncology (e.g., ibrutinib, Bruton’s tyrosine kinase inhibitor) to virology (e.g., lenacapavir, HIV capsid inhibitor) [1] [6]. The trifluoromethylpyrazole subclass specifically addresses limitations in metabolic stability and target affinity. For example, the CF₃ group in berotralstat (hereditary angioedema treatment) enhances plasma kallikrein inhibition by modulating electron-withdrawing effects and hydrophobic interactions [1]. This evolution underscores a deliberate shift toward leveraging electronic and steric properties of CF₃ to optimize pharmacophores.
Table 1: Milestone Trifluoromethylpyrazole-Containing Drugs
Drug (Approval Year) | Indication | Key Structural Feature |
---|---|---|
Erdafitinib (2019) | Metastatic bladder cancer | N-Methyl-4-(CF₃)-pyrazole |
Berotralstat (2020) | Hereditary angioedema | 3,5-Bis(aryl)-4-CF₃-pyrazole |
Pirtobrutinib (2023) | Ibrutinib-resistant lymphoma | 1,3,4,5-Tetrasubstituted pyrazole |
The CF₃ group profoundly influences the pharmacokinetic profile of pyrazole compounds through three primary mechanisms:
Regiochemistry of the CF₃ group on pyrazole rings critically dictates bioactivity due to steric and electronic perturbations:
Table 2: Comparative Properties of Key Trifluoromethylpyrazole Isomers
Property | 4-(Trifluoromethyl)-1H-pyrazol-3-amine (3-Amino-4-CF₃) | 5-(Trifluoromethyl)-1H-pyrazol-3-amine (5-Amino-3-CF₃) |
---|---|---|
Molecular Formula | C₄H₄F₃N₃ (Free base) | C₄H₄F₃N₃ (Free base) |
Hydrochloride Salt CAS | 1956365-83-5 [2] | 1418117-74-4 [9] |
Hydrogen-Bond Capacity | Donor: 2 (NH₂, NH); Acceptor: 3 | Donor: 2 (NH₂, NH); Acceptor: 3 |
Solubility (HCl Salt) | High (>50 mg/mL in DMSO) [2] | Moderate (~20 mg/mL in DMSO) [9] |
Reported Bioactivity | Antibacterial (MRSA/VRE) [1] | Kinase inhibition (FGFR, RET) [3] [9] |
Synthetic routes to these isomers further underscore their divergence:
Table 3: Synthetic Routes to Trifluoromethylpyrazole Isomers
Isomer Type | Key Reagents | Regioselectivity Control | Yield Range |
---|---|---|---|
4-CF₃-3-amino | β-Keto trifluoropropanone + hydrazine [6] | Copper(II) nitrate catalysis | 75–92% |
3-CF₃-5-amino | Trifluoroacetyl acetylenes + hydrazine hydrate [10] | Base-mediated cyclization | 60–85% |
Concluding Remarks
The trifluoromethylpyrazole scaffold—exemplified by 4-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride—has evolved from a structural curiosity to a strategic pharmacophore in modern drug design. Its versatility stems from the synergistic merger of pyrazole’s inherent hydrogen-bonding capacity with the trifluoromethyl group’s ability to fine-tune electronic, metabolic, and steric properties. As synthetic methodologies advance, particularly in regioselective CF₃ installation, this scaffold will continue enabling precision-targeted therapeutics against evolving diseases.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1